molecular formula C9H11NO2S B2923827 2-(Cyclopropanesulfonyl)aniline CAS No. 1097921-73-7

2-(Cyclopropanesulfonyl)aniline

Cat. No.: B2923827
CAS No.: 1097921-73-7
M. Wt: 197.25
InChI Key: JOVGCDJBUVAZEU-UHFFFAOYSA-N
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Description

2-(Cyclopropanesulfonyl)aniline is an organic compound with the molecular formula C9H11NO2S It is characterized by the presence of a cyclopropane ring attached to a sulfonyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropanesulfonyl)aniline typically involves the reaction of cyclopropanesulfonyl chloride with aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and higher production rates. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropanesulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid, halogens, and sulfuric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and sulfonamides.

    Reduction: Sulfides and thiols.

    Substitution: Nitroanilines, halogenated anilines, and sulfonated anilines.

Scientific Research Applications

2-(Cyclopropanesulfonyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropanesulfonyl)aniline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylsulfonyl)aniline: Similar in structure but with slight variations in the cyclopropane ring.

    2-(Methylsulfonyl)aniline: Contains a methyl group instead of a cyclopropane ring.

    2-(Ethylsulfonyl)aniline: Contains an ethyl group instead of a cyclopropane ring.

Uniqueness

2-(Cyclopropanesulfonyl)aniline is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties. The rigidity and strain associated with the cyclopropane ring can enhance the compound’s reactivity and binding affinity, making it a valuable molecule in various applications.

Properties

IUPAC Name

2-cyclopropylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8-3-1-2-4-9(8)13(11,12)7-5-6-7/h1-4,7H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVGCDJBUVAZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097921-73-7
Record name 2-(cyclopropanesulfonyl)aniline
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